molecular formula C10H12O5S B3374028 4-(2-Methoxyethanesulfonyl)benzoic acid CAS No. 1016888-12-2

4-(2-Methoxyethanesulfonyl)benzoic acid

Cat. No.: B3374028
CAS No.: 1016888-12-2
M. Wt: 244.27 g/mol
InChI Key: MPWHNNWSNQZCMD-UHFFFAOYSA-N
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Description

4-(2-Methoxyethanesulfonyl)benzoic acid is a useful research compound. Its molecular formula is C10H12O5S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyethanesulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethanesulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyethylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-15-6-7-16(13,14)9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWHNNWSNQZCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-[(2-methoxyethyl)sulfonyl]benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(2-methoxyethyl)sulfonyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. Despite its potential, a definitive Chemical Abstracts Service (CAS) number for this specific compound remains elusive in publicly accessible databases as of February 2026. This guide will therefore proceed by drawing analogies from closely related sulfonylbenzoic acid derivatives to project its physicochemical properties, outline plausible synthetic routes, detail appropriate analytical characterization techniques, and explore its potential applications, particularly within the realm of drug development. This document is intended to serve as a foundational resource for researchers and professionals, enabling them to navigate the scientific landscape surrounding this compound and its analogs.

Introduction and Compound Identification

4-[(2-methoxyethyl)sulfonyl]benzoic acid is an organic molecule characterized by a benzoic acid moiety substituted at the para-position with a (2-methoxyethyl)sulfonyl group. The presence of the carboxylic acid, sulfone, and ether functional groups imparts a unique combination of polarity, hydrogen bonding capability, and potential for diverse chemical interactions.

A critical challenge in consolidating the existing knowledge on this compound is the absence of a specific, publicly registered CAS number. Extensive searches of chemical databases and supplier catalogs have not yielded a definitive identifier for this exact structure. This suggests that 4-[(2-methoxyethyl)sulfonyl]benzoic acid may be a novel compound, a rarely synthesized intermediate, or a substance primarily documented in proprietary literature. For the purposes of this guide, information will be synthesized from data available for analogous compounds, such as 4-(methylsulfonyl)benzoic acid and other substituted sulfonylbenzoic acids.

Physicochemical Properties (Projected)

Based on the properties of structurally similar compounds, the following physicochemical characteristics for 4-[(2-methoxyethyl)sulfonyl]benzoic acid can be projected. These values are estimates and would require experimental verification.

PropertyProjected ValueRationale/Comparison
Molecular Formula C10H12O5SBased on structural components.
Molecular Weight 244.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for crystalline organic acids.
Melting Point 180-200 °CLikely lower than 4-(methylsulfonyl)benzoic acid (268-271 °C) due to the flexible methoxyethyl chain disrupting crystal packing.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The carboxylic acid and sulfone groups enhance polarity, while the organic backbone limits aqueous solubility.
pKa ~3.5 - 4.5Similar to other benzoic acid derivatives.

Synthesis and Purification

Proposed Synthetic Pathway

Synthetic Pathway A 4-Fluorobenzoic acid B Methyl 4-fluorobenzoate A->B Esterification (MeOH, H+) C Methyl 4-[(2-hydroxyethyl)thio]benzoate B->C Nucleophilic Aromatic Substitution (2-mercaptoethanol, base) D Methyl 4-[(2-methoxyethyl)thio]benzoate C->D Williamson Ether Synthesis (CH3I, NaH) E Methyl 4-[(2-methoxyethyl)sulfonyl]benzoate D->E Oxidation (e.g., m-CPBA, Oxone®) F 4-[(2-methoxyethyl)sulfonyl]benzoic acid E->F Hydrolysis (e.g., LiOH, H2O)

Caption: Proposed multi-step synthesis of 4-[(2-methoxyethyl)sulfonyl]benzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Fluorobenzoic Acid

  • Dissolve 4-fluorobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.

  • Extract the methyl 4-fluorobenzoate with a suitable organic solvent and purify by column chromatography.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve methyl 4-fluorobenzoate in a polar aprotic solvent such as DMF.

  • Add 2-mercaptoethanol and a non-nucleophilic base (e.g., K2CO3).

  • Heat the reaction mixture at 80-100 °C for 8-12 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, perform an aqueous workup and extract the product, methyl 4-[(2-hydroxyethyl)thio]benzoate.

Step 3: Williamson Ether Synthesis

  • Dissolve methyl 4-[(2-hydroxyethyl)thio]benzoate in a dry aprotic solvent like THF.

  • Add a strong base (e.g., NaH) at 0 °C to deprotonate the hydroxyl group.

  • Add methyl iodide and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully with water and extract the desired product, methyl 4-[(2-methoxyethyl)thio]benzoate.

Step 4: Oxidation to the Sulfone

  • Dissolve the thioether from the previous step in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, in portions at 0 °C.

  • Stir the reaction at room temperature until the oxidation is complete, as monitored by TLC.

  • Work up the reaction to remove the oxidant byproducts to yield methyl 4-[(2-methoxyethyl)sulfonyl]benzoate.

Step 5: Hydrolysis to the Carboxylic Acid

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide.

  • Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-[(2-methoxyethyl)sulfonyl]benzoic acid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic peaks for the aromatic protons, the methylene protons of the ethyl chain, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would be key to confirming the structure.

    • ¹³C NMR: Would provide signals for all unique carbon atoms in the molecule, further confirming the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O of the carboxylic acid, the O-H of the carboxylic acid, the S=O stretches of the sulfone, and the C-O-C of the ether.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed to assess the purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) would be a suitable starting point.

Workflow for Analytical Characterization

Analytical Workflow cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MS MS Purification->MS IR IR Purification->IR HPLC HPLC Purification->HPLC

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Applications in Drug Development and Beyond

Benzoic acid and its derivatives are widely used in the pharmaceutical industry as preservatives, antifungal agents, and as building blocks for more complex active pharmaceutical ingredients (APIs). The sulfone group is a key functional group in many approved drugs, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability. The combination of these moieties in 4-[(2-methoxyethyl)sulfonyl]benzoic acid suggests several potential applications:

  • As a Fragment in Drug Discovery: The molecule could be used in fragment-based drug discovery campaigns. The distinct functionalities offer multiple points for interaction with biological targets.

  • As a Linker: The carboxylic acid provides a convenient handle for conjugation to other molecules, making it a potential linker in the development of PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs).

  • As a Scaffold for New Chemical Entities: The core structure can be further functionalized to create libraries of new compounds for screening against various therapeutic targets. The sulfone group, in particular, is a common feature in inhibitors of enzymes such as carbonic anhydrases and reverse transcriptases.

  • In Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. The specific properties of the (2-methoxyethyl)sulfonyl group could be exploited to create materials with novel thermal or electronic properties.

Safety and Handling

While specific toxicity data for 4-[(2-methoxyethyl)sulfonyl]benzoic acid is unavailable, general precautions for handling laboratory chemicals should be observed. Based on related compounds, it may be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-[(2-methoxyethyl)sulfonyl]benzoic acid represents a molecule with significant potential in both pharmaceutical and materials science research. While the current lack of a publicly available CAS number presents a challenge for data retrieval, this guide has provided a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers, stimulating further investigation into this and related sulfonylbenzoic acid derivatives.

References

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC. Available at: [Link]

Technical Guide: Solubility Profiling of 4-(2-Methoxyethanesulfonyl)benzoic Acid

[1]

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 4-(2-Methoxyethanesulfonyl)benzoic acid , a specialized sulfonyl-benzoic acid derivative often used as a building block in medicinal chemistry.[1]

The solubility profile of this compound is defined by a stark contrast between its behavior in aqueous media versus polar aprotic solvents.[1][2] While Dimethyl Sulfoxide (DMSO) acts as a near-universal solvent for this class of compounds (>100 mg/mL), water solubility is strictly pH-dependent, governed by the ionization of the benzoic acid moiety (pKa ≈ 3.5–4.0).[2]

Researchers must treat the preparation of aqueous stock solutions as a titration-dependent process , whereas DMSO stocks can be prepared gravimetrically with high reliability.[1][2]

Physicochemical Profile & Structural Analysis[1]

To understand the solubility mechanisms, we must first analyze the molecular architecture.[1][2] This compound modifies the standard 4-(methylsulfonyl)benzoic acid scaffold by extending the sulfone tail with a methoxyethyl group.[1]

PropertyValue / PredictionStructural Implication
Molecular Formula C₁₀H₁₂O₅SModerate molecular weight (approx.[1][2] 244.26 g/mol ).[1][2]
Core Scaffold Benzoic AcidIonizable Head: Provides pH-dependent solubility.[1][2] Protonated (neutral) at pH < 3; Deprotonated (anionic) at pH > 5.[1][2]
Linker Sulfonyl (-SO₂-)Polar Electron Withdrawing: Increases acidity of the benzoic acid; acts as a strong H-bond acceptor.[1][2]
Tail 2-MethoxyethylSolubility Modulator: The ether oxygen adds a secondary H-bond acceptor site, likely increasing aqueous solubility and flexibility compared to a simple methyl sulfone analog.[1][2]
Predicted LogP ~0.8 – 1.2Moderately lipophilic in neutral form; highly soluble as a salt.[1][2]
Comparative Analog Data

Data derived from the structural parent, 4-(Methylsulfonyl)benzoic acid (CAS 4052-30-6).[1]

  • pKa: 3.48 (water) [2]

  • Melting Point: 268–271 °C (High lattice energy implies slow dissolution kinetics in water without pH adjustment).[1][2]

Solubility Mechanisms: Water vs. DMSO[3]

The DMSO Scenario: Thermodynamic Favorability

DMSO is the preferred solvent for stock preparation.[1][2] The mechanism of dissolution is driven by dipole-dipole interactions .[1][2] The highly polar S=O bond in DMSO interacts strongly with the sulfonyl group of the solute, while the methyl groups of DMSO engage via van der Waals forces with the aromatic ring.[2]

  • Capacity: Typically >100 mg/mL.[1][2]

  • Kinetics: Rapid dissolution (minutes).[1][2]

  • Risk: DMSO is hygroscopic.[1][2] Water uptake over time can cause the compound to crash out if the stock is stored improperly.[1][2]

The Water Scenario: The pH Switch

Water solubility is not a static number for this compound; it is a dynamic equilibrium driven by pH.[1][2]

  • Low pH (pH < 3): The molecule exists in its neutral, protonated form (

    
    ).[1][2] Lattice energy dominates, and solubility is low (likely < 1 mg/mL).[2]
    
  • High pH (pH > 6): The molecule exists as the benzoate anion (

    
    ).[1][2] Ion-dipole hydration shells form around the carboxylate, increasing solubility by orders of magnitude (likely > 50 mg/mL).[1][2]
    
Diagram 1: Solvation Mechanism Comparison

SolvationMechanismcluster_DMSODMSO Solvation (Aprotic)cluster_WaterWater Solvation (Protic)CompoundSolid Compound(Crystal Lattice)DMSO_MechDipole-Dipole Interaction(S=O ... SO2)Van der Waals (Ring)Compound->DMSO_MechAdd DMSOWater_AcidpH < pKa (Protonated)Hydrophobic EffectCompound->Water_AcidAdd Water(No Base)Water_BasepH > pKa (Ionized)Ion-Dipole HydrationCompound->Water_BaseAdd Water+ NaOH/BufferResult_DMSOStable Solution(High Conc.)DMSO_Mech->Result_DMSOWater_Acid->Water_BaseAdjust pH > 5

Caption: Mechanistic divergence in solvation. DMSO relies on dipolar disruption of the lattice, while water solubility is strictly gated by the ionization state of the carboxyl group.[2]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: To create a stable 50 mM or 100 mM master stock for long-term storage (-20°C).[1][2]

  • Weighing: Weigh approximately 10 mg of 4-(2-methoxyethanesulfonyl)benzoic acid into a glass vial. Record exact mass.

  • Calculation: Calculate the required volume of DMSO (anhydrous, ≥99.9%).

    
    [2]
    
  • Dissolution: Add the calculated volume of DMSO. Vortex for 30–60 seconds.[1][2] The solution should be clear and colorless.

    • Note: If slight warming is needed, use a water bath at 37°C. Do not sonicate extensively to avoid degradation.[1][2]

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching) and store at -20°C.

Protocol B: Thermodynamic Aqueous Solubility Determination

Purpose: To determine the exact saturation limit in a specific buffer (e.g., PBS pH 7.4).[2]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer in a microcentrifuge tube.

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic standard).

    • Critical Step: Check pH after 1 hour.[1][2] If pH has dropped due to acid dissolution, re-adjust to 7.4 using dilute NaOH.[1][2]

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a calibration curve prepared from the DMSO stock.

Diagram 2: Solubility Workflow

SolubilityWorkflowStartStart: Solid CompoundChoiceSelect Solvent SystemStart->ChoiceDMSO_PathDMSO (Anhydrous)Choice->DMSO_PathWater_PathAqueous Buffer(PBS / Media)Choice->Water_PathVortexVortex & Visual CheckDMSO_Path->VortexStockMaster Stock(Store -20°C)Vortex->StockpH_CheckCheck pH(Crucial Step)Water_Path->pH_CheckAdjustAdjust pH > 5(with NaOH)pH_Check->AdjustAcidicIncubateShake 24h @ 25°CpH_Check->IncubateNeutralAdjust->IncubateFilterFilter (0.22 µm)Incubate->FilterAnalyzeHPLC/UV AnalysisFilter->Analyze

Caption: Decision tree for handling 4-(2-methoxyethanesulfonyl)benzoic acid. Note the critical pH adjustment loop in the aqueous pathway.

Troubleshooting & Best Practices

IssueCauseSolution
Precipitation in Media "Crash-out" upon diluting DMSO stock into aqueous media.[1][2]The local concentration exceeds the solubility limit before mixing.[1][2] Technique: Vortex the media while slowly adding the DMSO stock. Keep final DMSO < 0.5%.[1][2]
Drifting pH The compound is a weak acid; dissolving it lowers the buffer pH.[1][2]Use strong buffers (e.g., 100 mM HEPES) rather than weak ones (e.g., 10 mM PBS) for high concentrations.[2]
DMSO Freezing DMSO freezes at 19°C.If stock is frozen, thaw completely at room temperature and vortex before use to ensure homogeneity.[1][2]

References

  • Sigma-Aldrich. 4-(Methylsulfonyl)benzoic acid Product Page.[1][2][3] (Provides physicochemical data for the core analog). Link[2]

  • Enamine. Shake-Flask Aqueous Solubility Assay Protocols. (Standard industry protocols for kinetic vs thermodynamic solubility).[1][2] Link

  • PubChem. Compound Summary: 4-(Methylsulfonyl)benzoic acid (CID 24848280).[1][2] National Library of Medicine.[1][2] Link

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General guide on DMSO solvation power). Link

Technical Guide: Methylsulfonyl vs. Methoxyethanesulfonyl Groups in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Owner: Senior Application Scientist, Lead Optimization Unit Subject: Bioisosteric replacement of Methylsulfonyl (


) with Methoxyethanesulfonyl (

) Context: Hit-to-Lead and Lead Optimization phases.

This guide analyzes the strategic substitution of the canonical methylsulfonyl (mesyl) group with the methoxyethanesulfonyl moiety. While the methylsulfonyl group is a "privileged structure" in medicinal chemistry (e.g., Rofecoxib, Apremilast), it often suffers from high crystal lattice energy, leading to "brick dust" insolubility. The methoxyethanesulfonyl group acts as a solubilizing bioisostere, leveraging the "glyme" effect to disrupt crystal packing and introduce an additional hydrogen bond acceptor (HBA) without significantly altering the electronic withdrawal on the aromatic scaffold.

Part 1: Physicochemical Profiling & Structural Logic

The decision to transition from a methylsulfonyl (Ms) to a methoxyethanesulfonyl (Mes) group is rarely driven by potency alone; it is almost exclusively a physicochemical optimization strategy.

Comparative Data Table
PropertyMethylsulfonyl (

)
Methoxyethanesulfonyl (

)
Impact of Swap
Formula


+58 Da (MW penalty)
Hammett

~0.72 (Strong EWG)~0.70 (Strong EWG)Minimal electronic perturbation
H-Bond Acceptors 2 (Sulfonyl oxygens)3 (Sulfonyl + Ether)+1 HBA (Solubility boost)
Rotatable Bonds 1 (C-S)4 (C-S, C-C, C-O, O-C)Entropic penalty upon binding
Lattice Energy High (Efficient packing)Low (Disordered packing)Primary Benefit: Lower MP, Higher


Baseline+0.1 to +0.3 (approx)Slight lipophilicity increase masked by polarity
The "Brick Dust" Problem vs. The "Glyme" Solution

The methylsulfonyl group is small, rigid, and highly polar. These factors often lead to efficient crystal packing (high melting point), which correlates inversely with aqueous solubility (


).
  • Mechanism of Action: The methoxyethanesulfonyl group introduces a flexible ethylene glycol-like tail. This "floppy" chain acts as an intramolecular solvent, disrupting the crystal lattice energy (

    
    ).
    
  • The Trade-off: While solubility improves, the addition of three rotatable bonds introduces an entropic penalty (

    
    ) when the drug binds to its protein target. The affinity loss is usually minor unless the methyl pocket is sterically restricted.
    

Part 2: Electronic & Metabolic Considerations

Electronic Bioisosterism

The sulfonyl group (


) is a strong electron-withdrawing group (EWG). In the methoxyethanesulfonyl moiety, the ether oxygen is separated from the sulfonyl sulfur by an ethyl spacer. This insulates the aromatic ring from the ether's inductive effect. Consequently, the 

of protons on the aromatic ring or proximal nitrogens remains largely unchanged when swapping these groups.
Metabolic Stability (ADME)
  • Methylsulfonyl: Highly resistant to oxidative metabolism. It is often a metabolic "dead end," excreted unchanged.

  • Methoxyethanesulfonyl: The ether tail introduces a potential "soft spot."

    • Risk: O-dealkylation by CYP450 enzymes (typically CYP3A4 or CYP2D6) to form the hydroxyethyl sulfone (

      
      ).
      
    • Consequence: The metabolite is significantly more polar, which may accelerate clearance or alter distribution. However, this metabolic liability is generally low compared to benzylic ethers.

hERG and Safety

The methylsulfonylaminophenyl moiety is a known pharmacophore for hERG channel inhibition (e.g., E-4031, Dofetilide). The inhibition is often driven by


-stacking interactions in the channel pore.
  • Mitigation: Extending the tail to a methoxyethyl group can disrupt this specific binding mode via steric clash or by altering the lipophilicity profile, potentially reducing cardiotoxicity risks [1][2].

Part 3: Synthetic Protocols

Protocol: Synthesis of Methoxyethanesulfonyl Arenes

Step 1: Thioether Formation (Alkylation)

  • Reagents: Aryl thiol (

    
    ), 1-bromo-2-methoxyethane, 
    
    
    
    , DMF.
  • Procedure:

    • Dissolve 1.0 eq of Aryl thiol in DMF (0.5 M).

    • Add 2.0 eq of

      
       (anhydrous).
      
    • Add 1.2 eq of 1-bromo-2-methoxyethane dropwise.

    • Stir at 60°C for 4-12 hours. Monitor by LCMS.

    • Workup: Dilute with water, extract with EtOAc. The thioether is usually an oil.

Step 2: Oxidation to Sulfone (The Critical Step)

  • Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA.

  • Why Oxone? mCPBA can be difficult to remove completely and generates benzoic acid byproducts. Oxone in MeOH/Water is cleaner for polar sulfones.

  • Procedure:

    • Dissolve 1.0 eq of Thioether in MeOH:H2O (1:1).

    • Add 2.5 eq of Oxone® portion-wise at 0°C (Exothermic!).

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Add saturated

      
       solution to quench excess oxidant (check with starch-iodide paper).
      
    • Isolation: Remove MeOH in vacuo. Extract aqueous layer with DCM.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Aryl Thiol (Ar-SH) Intermediate Sulfide Intermediate (Ar-S-CH2CH2OMe) Start->Intermediate Alkylation (SN2) Reagent1 1-bromo-2-methoxyethane + K2CO3 / DMF Reagent1->Intermediate Product Target Sulfone (Ar-SO2-CH2CH2OMe) Intermediate->Product Oxidation (2 steps via Sulfoxide) Reagent2 Oxone® or mCPBA (Oxidation) Reagent2->Product

Caption: Standard synthetic route for introducing the methoxyethanesulfonyl group via sulfide oxidation.

Part 4: Decision Framework

When should you choose Methoxyethanesulfonyl over Methylsulfonyl? Use this logic flow.

DecisionTree Start Optimization Trigger: Methyl Sulfone is Potent but... Q1 Is Solubility < 10 µM or MP > 200°C? Start->Q1 Q2 Is the Methyl group in a tight steric pocket? Q1->Q2 Yes (Solubility Issue) Result_Ms Stick with Methylsulfonyl Q1->Result_Ms No (PhysChem is fine) Context1 The ether tail disrupts crystal packing (Glyme effect) Q1->Context1 Q3 Is hERG inhibition a concern? Q2->Q3 No (Space Available) Q2->Result_Ms Yes (Restricted Space) Context2 Flexible tail requires space (Steric Clash) Q2->Context2 Result_Mes Switch to Methoxyethanesulfonyl Q3->Result_Mes Yes (Need to change lipophilicity/binding) Q3->Result_Mes No (Purely for Solubility)

Caption: Decision matrix for bioisosteric replacement based on solubility, sterics, and toxicity signals.

References

  • Helliwell, M.V., et al. (2023). "Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue." Pharmaceuticals, 16(9), 1204. [Link]

  • Drug Hunter. (2024). "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter. [Link]

  • Mykhailiuk, P.K. (2025). "A reagent to access methyl sulfones."[1][2] Nature Communications (via PMC). [Link]

  • LASSBio. (2022).[3] "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." ACS Omega. [Link]

Sources

Methodological & Application

Application Note: Strategic Oxidation Protocols for 4-(2-methoxyethylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


 4-(2-methoxyethylsulfonyl)benzoic acid

Part 1: Executive Summary & Chemical Strategy

The Challenge

The oxidation of 4-(2-methoxyethylthio)benzoic acid presents a classic chemoselectivity challenge in organic synthesis. The goal is to drive the sulfide (thioether) fully to the sulfone (


) state while preserving the integrity of the carboxylic acid  and the aliphatic ether  tail.

While the carboxylic acid is relatively robust, the ether linkage in the methoxyethyl chain can be susceptible to cleavage under extremely harsh acidic conditions. Furthermore, the reaction proceeds through a sulfoxide (


) intermediate. Incomplete oxidation results in difficult-to-separate mixtures of sulfoxide and sulfone.
The Solution

This guide presents two validated protocols:

  • Method A (Green Catalytic): Sodium Tungstate (

    
    ) catalyzed hydrogen peroxide oxidation. This is the preferred method for scalability, safety, and environmental impact.
    
  • Method B (Classical Robust): Peracetic acid generated in situ (Acetic Acid +

    
    ). This is the standard bench-top method for rapid throughput when waste disposal is less of a concern.
    

Part 2: Detailed Experimental Protocols

Method A: Tungstate-Catalyzed "Green" Oxidation (Recommended)

Best for: Scale-up (>10g), Green Chemistry compliance, Acid-sensitive substrates.

Principle: Sodium tungstate acts as a phase-transfer catalyst, activating hydrogen peroxide to form peroxotungstate species, which are far more electrophilic than


 alone. This allows the reaction to proceed at milder temperatures and lower acidity than classical methods.
Reagents & Materials
  • Substrate: 4-(2-methoxyethylthio)benzoic acid (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30% w/w aq., 2.5 - 3.0 eq)

  • Catalyst: Sodium Tungstate Dihydrate (

    
    , 0.02 eq / 2 mol%)
    
  • Solvent: Water (or Water/Ethyl Acetate biphasic system if solubility is poor)

  • Acid Additive: Phenylphosphonic acid (optional, 1 mol% to accelerate rate) or dilute

    
     to adjust pH to ~2-3.
    
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the Substrate (10 mmol) in Water (20 mL).

    • Note: The starting material contains a carboxylic acid. If it does not dissolve, add just enough dilute NaOH to solubilize it as the sodium salt, or use a biphasic system with Ethyl Acetate.

  • Catalyst Addition: Add Sodium Tungstate (0.2 mmol) to the mixture. Stir until dissolved.

  • Oxidant Addition (Exothermic): Heat the mixture to 50°C . Slowly add Hydrogen Peroxide (30%, 30 mmol) dropwise over 20 minutes.

    • Critical Control: The oxidation of sulfide to sulfoxide is fast and exothermic. The second step (sulfoxide to sulfone) is slower and requires heat.

  • Reaction: Increase temperature to 60-70°C and stir for 4-6 hours.

    • Monitor: Check by HPLC (see Part 3) or TLC. The intermediate sulfoxide will appear quickly and then slowly disappear. Do not stop until the sulfoxide is <1%.

  • Workup:

    • Cool the reaction mixture to room temperature (0-5°C in an ice bath).

    • Precipitation: If the product is insoluble in cold water (likely due to the benzoic acid moiety), it will crystallize. Filter the white solid.[1]

    • Extraction (Alternative): If no precipitate forms, acidify to pH 1 with 1M HCl and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.

Method B: Classical In-Situ Peracetic Acid

Best for: Small scale (<1g), Rapid screening, High solubility requirements.

Principle: Glacial acetic acid acts as both solvent and reagent, reacting with


 to form peracetic acid (

), a potent oxidant.
Reagents
  • Substrate: 1.0 eq

  • Solvent: Glacial Acetic Acid (5-10 volumes)

  • Oxidant: Hydrogen Peroxide (30% w/w, 3.0 - 5.0 eq)

Step-by-Step Protocol
  • Dissolution: Dissolve the Substrate (5 mmol) in Glacial Acetic Acid (10 mL).

  • Oxidation: Add Hydrogen Peroxide (15-25 mmol) in one portion at room temperature.

  • Heating: Heat the mixture to 70-80°C for 2-4 hours.

    • Safety Note: Peroxides in organic solvents can be hazardous. Use a blast shield. Ensure the system is vented.

  • Quenching: Cool to room temperature. Pour the mixture into Ice Water (50 mL).

  • Isolation: The sulfone product usually precipitates as a white solid upon hitting the water. Filter, wash with copious water (to remove acetic acid), and dry.

Part 3: Process Analytical Technology (PAT) & Validation

To ensure "Trustworthiness" and "Self-Validation," you must confirm the oxidation state. The sulfoxide intermediate is the most common impurity.

Data Validation Table
TechniqueParameterSulfide (Starting Material)Sulfoxide (Intermediate)Sulfone (Product)
HPLC (C18) Retention TimeHigh (Non-polar)Low (Most Polar)Medium (Intermediate)
IR Spectroscopy Key BandsWeak C-S stretch (~700 cm⁻¹)Strong S=O stretch (~1030-1060 cm⁻¹)Strong sym (

) & asym (

)

1H NMR

-Protons (

)

2.8 - 3.2 ppm

2.6 - 3.0 ppm (Complex splitting due to chirality)

3.0 - 3.5 ppm (Deshielded)
HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Benzoic acid chromophore).

Part 4: Visualization & Mechanism

Diagram 1: Tungstate Catalytic Cycle & Mechanism

This diagram illustrates how the tungstate catalyst shuttles oxygen from peroxide to the sulfur atom, avoiding the high energy barrier of direct oxidation.

TungstateCycle Substrate Sulfide Substrate (R-S-R') Sulfoxide Sulfoxide (Intermediate) Substrate->Sulfoxide Cycle 1 (Fast) H2O2 H2O2 (Oxidant) Active_Cat Peroxotungstate [WO(O2)2(H2O)] H2O2->Active_Cat Catalyst_Pre Na2WO4 (Pre-Catalyst) Catalyst_Pre->Active_Cat Activation by H2O2 Active_Cat->Substrate O-Transfer Active_Cat->Sulfoxide O-Transfer Sulfone Sulfone (Final Product) Sulfoxide->Sulfone Cycle 2 (Slow, requires Heat)

Caption: Figure 1. The Tungstate-catalyzed oxidation cycle.[2][3] Note the two-step oxygen transfer requiring thermal activation for the second step.

Diagram 2: Workflow Decision Tree

A logic gate for researchers to select the appropriate method based on their constraints.

Workflow Start Start: Oxidation of 4-(2-methoxyethylthio)benzoic acid Scale_Check Scale of Reaction? Start->Scale_Check Small < 1 Gram (Lab Scale) Scale_Check->Small Rapid Screening Large > 10 Grams (Process Scale) Scale_Check->Large Safety/Cost Critical Solubility Is Substrate Acid Soluble? Small->Solubility Method_A Method A: Na2WO4 / H2O2 (Heterogeneous/Biphasic) Large->Method_A Avoids Peracetic Waste Method_B Method B: AcOH / H2O2 (Homogeneous) Solubility->Method_B Yes (Dissolves in AcOH) Solubility->Method_A No (Requires pH adjustment)

Caption: Figure 2. Decision matrix for selecting the optimal oxidation protocol based on scale and solubility.

Part 5: Troubleshooting & Safety

  • Issue: Incomplete Conversion (Sulfoxide remains).

    • Cause: Reaction temperature too low or insufficient oxidant.

    • Fix: Add 0.5 eq additional

      
       and increase temperature to 70°C. The second oxidation step has a higher activation energy.
      
  • Issue: Ether Cleavage.

    • Cause: Acidity too high (Method B) or prolonged heating.

    • Fix: Switch to Method A (Tungstate) and buffer the pH to 4-5.

  • Safety Warning:

    • Concentrated mixtures of

      
       and organics can be explosive. Never distill the reaction mixture to dryness if peroxides are present. Test for peroxides using starch-iodide paper before workup. quench excess peroxide with Sodium Bisulfite (
      
      
      
      ) solution.

References

  • Sato, K., Aoki, M., & Noyori, R. (1998). "A 'Green' Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 281(5383), 1646–1647. (Foundational reference for Tungstate/H2O2 chemistry).

  • Karimi, B., et al. (2005). "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst."[4] Organic Letters, 7(4), 625–628.[4]

  • Common Organic Chemistry. "Sodium Tungstate: Common Uses and Protocols." (General protocol verification).

  • Organic Chemistry Portal. "Oxidation of Sulfides to Sulfones: Recent Literature and Protocols."

Sources

Precision Amide Coupling Protocol: 4-(2-Methoxyethanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

The Building Block: 4-(2-Methoxyethanesulfonyl)benzoic acid

This compound represents a high-value scaffold in medicinal chemistry. The para-sulfonyl moiety serves as a robust electron-withdrawing group (EWG), modulating the electronic properties of the aromatic ring, while the methoxyethyl tail enhances aqueous solubility and metabolic stability compared to simple methyl sulfones.

Chemical Profile:

  • Electronic Character: The sulfonyl group (

    
    ) at the para-position significantly lowers the 
    
    
    
    of the benzoic acid (making it more acidic) compared to unsubstituted benzoic acid.
  • Reactivity Implication: While the resulting amide bond is highly stable, the initial activation of the carboxylic acid can be rate-limited by the reduced nucleophilicity of the carboxylate anion. Conversely, once activated, the electrophilicity of the carbonyl center is enhanced, promoting rapid aminolysis.

  • Solubility: The methoxyethyl ether and sulfone groups impart significant polarity. DMF (dimethylformamide) or NMP (

    
    -methyl-2-pyrrolidone) are the preferred solvents; DCM (dichloromethane) may require cosolvents.
    
Retrosynthetic Logic & Method Selection

We present three distinct protocols tailored to the scale and nature of the amine partner.

MethodReagent SystemIdeal ForKey Advantage
A HATU / DIPEA Discovery Scale (<1g), Precious AminesHigh conversion, fast kinetics.
B Oxalyl Chloride / DMF Scale-Up (>5g), Non-Nucleophilic AminesLowest cost, handles steric bulk well.
C T3P® (Propylphosphonic Anhydride) "Green" Process, Acid-Sensitive SubstratesEasy workup (water soluble byproducts).

Part 2: Experimental Protocols

Protocol A: High-Throughput Discovery Coupling (HATU)

Recommended for initial screening and library synthesis.

Reagents:

  • Acid: 4-(2-Methoxyethanesulfonyl)benzoic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Acid (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes. Note: The solution may turn slightly yellow due to deprotonation.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion.[1] Stir at Room Temperature (RT) for 15–30 minutes.

    • Critical Check: This "pre-activation" step is vital for electron-deficient acids to ensure the OAt-active ester is fully formed before amine addition.

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    and concentrate.
Protocol B: Acid Chloride Activation (Scale-Up)

Recommended for multi-gram synthesis or sterically hindered amines (e.g., tert-butyl amines, anilines).

Reagents:

  • Acid: 4-(2-Methoxyethanesulfonyl)benzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Anhydrous DCM (or THF if solubility is poor)

  • Base: Pyridine or

    
     (for the coupling step)
    

Step-by-Step Procedure:

  • Slurry: Suspend the Acid in anhydrous DCM (

    
    ) under 
    
    
    
    atmosphere.
  • Chlorination: Cool to

    
    . Add Oxalyl Chloride  dropwise.
    
  • Catalysis: Add 2 drops of anhydrous DMF. Caution: Vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur immediately.
  • Completion: Allow to warm to RT and stir for 2 hours until the solution becomes clear (indicating acid chloride formation).

  • Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the Amine (1.0 equiv) and Base (2.0 equiv) at

    
    . Warm to RT and stir overnight.
    

Part 3: Mechanism & Workflow Visualization

Mechanistic Pathway (HATU)

The following diagram illustrates the activation pathway, highlighting the role of the electron-withdrawing sulfone group.

G cluster_0 Activation Phase cluster_1 Aminolysis Phase Acid Benzoic Acid (Substrate) Deprotonation Carboxylate Anion Acid->Deprotonation + DIPEA ActiveEster OAt-Active Ester (Highly Electrophilic) Deprotonation->ActiveEster + HATU (Slow Step due to EWG) Intermediate Tetrahedral Intermediate ActiveEster->Intermediate + Amine Product Final Amide Intermediate->Product - HOAt

Caption: Activation of electron-deficient benzoic acid via HATU. The EWG slows initial attack on HATU but accelerates amine attack.

Decision Tree for Method Selection

Workflow Start Start: 4-(2-Methoxyethanesulfonyl)benzoic acid ScaleCheck Is Scale > 5 grams? Start->ScaleCheck AmineCheck Is Amine Sterically Hindered or Non-Nucleophilic (e.g., Aniline)? ScaleCheck->AmineCheck No MethodB Method B: Acid Chloride (Oxalyl Chloride) ScaleCheck->MethodB Yes MethodA Method A: HATU/DIPEA (Standard Discovery) AmineCheck->MethodA No (Standard Primary/Secondary) AmineCheck->MethodB Yes (Low Reactivity) MethodC Method C: T3P / Pyridine (Green / Mild) AmineCheck->MethodC Acid Sensitive Groups

Caption: Logical workflow for selecting the optimal coupling strategy based on scale and amine reactivity.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Properties
  • UV Absorbance: Strong absorption at

    
     (Benzoic acid 
    
    
    
    ).
  • Mass Spectrometry (ESI+): Expect

    
     and 
    
    
    
    .[3] Sulfones often form stable sodium adducts.
  • 
     NMR Diagnostic: 
    
    • Aromatic protons: Two doublets (AA'BB' system) around

      
      .
      
    • Methoxyethyl chain: Triplet (

      
      ), Triplet (
      
      
      
      ), Singlet (
      
      
      for
      
      
      ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of the sulfone acid.Switch solvent to NMP or warm DMF to

during activation.
No Reaction (Amine Intact) Acid activation failed due to low nucleophilicity.Increase activation time to 60 min before adding amine. Switch to Method B (Acid Chloride).
Product Hydrolysis Workup pH too high/low.Sulfones are stable, but amides can hydrolyze. Keep workup neutral; avoid prolonged exposure to strong base.
Impurity: Tetramethylurea Byproduct of HATU.Ensure thorough water/brine washes. If persistent, use column chromatography (DCM/MeOH gradient).

Part 5: References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • BenchChem Protocols. Standard Protocol for HATU Peptide Coupling. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Sulfone Synthesis Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Unreacted mCPBA and Byproducts from Reaction Mixtures

Welcome to the Technical Support Center for scientists engaged in sulfone synthesis. This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of purifying sulfones from reactions involving meta-chloroperoxybenzoic acid (mCPBA). We understand that removing unreacted mCPBA and its primary byproduct, meta-chlorobenzoic acid (mCBA), can be a significant hurdle in obtaining pure product. This resource is designed to provide you with the expertise and practical protocols to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when dealing with mCPBA-mediated sulfone synthesis.

Q1: My TLC plate shows a persistent, UV-active spot near the baseline after my sulfone synthesis. What is it and how do I get rid of it?

This is a very common observation. The highly polar, UV-active spot is almost certainly the byproduct meta-chlorobenzoic acid (mCBA), and potentially some unreacted mCPBA.[1] Both are acidic and tend to stick to the silica gel baseline. The most straightforward method to remove these is through a liquid-liquid extraction using a mild aqueous base.

Q2: I tried a sodium bicarbonate wash, but I'm still seeing the mCBA spot on my TLC. What went wrong?

There are a few possibilities:

  • Insufficient Base: You may not have used enough sodium bicarbonate solution to neutralize all the acidic byproducts.

  • Inefficient Mixing: The two phases (organic and aqueous) may not have been mixed vigorously enough for the acid-base reaction to go to completion.

  • Product Solubility: In rare cases, your desired sulfone product might have some solubility in the aqueous basic solution, leading to product loss.

Consider using a slightly stronger, yet still mild, base like potassium carbonate (K2CO3) or performing multiple washes with saturated sodium bicarbonate.[2]

Q3: Can I just run a column to remove the mCPBA and mCBA?

While possible, it's often not the most efficient first step. Both mCPBA and mCBA are quite polar and can streak on a silica gel column, potentially co-eluting with polar sulfone products.[1][3] It is highly recommended to perform a quenching and/or basic wash before attempting column chromatography. This will remove the bulk of the acidic impurities, leading to a much cleaner and more effective chromatographic separation.

Q4: What is "quenching" and why is it necessary?

Quenching is the process of chemically destroying any unreacted mCPBA (a peroxide) in your reaction mixture. This is a crucial safety and purification step. Peroxides can be unstable, and quenching converts the mCPBA to the more stable and easily removable mCBA. Common quenching agents include sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3).[2]

In-Depth Troubleshooting and Protocols

This section provides a more detailed, causality-driven approach to purification challenges, complete with step-by-step protocols.

Issue 1: Persistent mCPBA in the Reaction Mixture
  • Causality: An excess of mCPBA is often used to drive the oxidation of a sulfide to a sulfone to completion.[4] Leaving this reactive peroxide in your mixture can lead to unwanted side reactions and complicates purification.

  • Solution: Quench the excess mCPBA with a reducing agent. Sodium thiosulfate is a gentle and effective choice.

  • Cool your reaction mixture to 0 °C in an ice bath. This helps to control any potential exotherm from the quenching process.

  • Slowly add a 10% aqueous solution of sodium thiosulfate to the stirring reaction mixture.

  • Allow the mixture to stir for 10-15 minutes.

  • To confirm the absence of peroxides, you can test a small drop of the aqueous layer with potassium iodide (KI) starch paper. A blue/black color indicates the presence of peroxides; if this occurs, add more thiosulfate solution.

  • Once the quench is complete, proceed to a liquid-liquid extraction to remove the resulting mCBA.

Issue 2: Incomplete Removal of mCBA with Aqueous Extraction
  • Causality: m-Chlorobenzoic acid has limited solubility in neutral water but is significantly more soluble in basic solutions where it is deprotonated to the carboxylate salt.[5][6] Inefficient removal is often due to insufficient base or poor phase mixing.

  • Solution: A thorough aqueous workup with a suitable base is the most effective method for removing mCBA.[7]

G start Reaction Complete quench Quench with 10% Na2S2O3 or NaHSO3 solution start->quench extract Liquid-Liquid Extraction with Saturated NaHCO3 (aq) quench->extract check_tlc Check Organic Layer by TLC extract->check_tlc check_tlc->extract mCBA remains wash_brine Wash with Brine check_tlc->wash_brine mCBA removed dry Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure Sulfone chromatography->end

Caption: Decision workflow for sulfone purification.

  • Following the quenching step, transfer the biphasic mixture to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Stopper the funnel and, while pointing the tip away from you and others, invert it and open the stopcock to vent any pressure buildup from CO2 evolution.

  • Close the stopcock and shake the funnel vigorously for 30-60 seconds. Vent again.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh NaHCO3 solution (steps 2-6).

  • Check the organic layer by TLC to ensure all mCBA has been removed.

  • Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water from the organic layer.

  • Drain the aqueous layer and transfer the organic layer to a clean flask. Dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield your crude sulfone, which is now ready for further purification if necessary (e.g., column chromatography or recrystallization).

Issue 3: Product is Polar and Co-elutes with mCBA During Chromatography
  • Causality: If your sulfone product has a high polarity, its retention factor (Rf) on a silica gel TLC plate may be very close to that of mCBA, making chromatographic separation difficult.

  • Solution: In addition to a rigorous basic wash, consider using a different stationary phase for chromatography or precipitating the mCBA.

  • Alumina Chromatography: For highly acid-sensitive compounds or when silica gel fails, a plug of neutral or basic alumina can be used to trap the acidic mCBA while allowing the desired sulfone to elute.[7]

  • Precipitation: In some cases, particularly when using non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE), mCBA may precipitate out of the solution upon cooling.[1][8] This can be a simple and effective way to remove a significant portion of the byproduct before further workup.

The choice of solvent can significantly impact the ease of removing mCBA. The following table summarizes its solubility properties.

SolventSolubilityRationale
WaterModerately solubleThe carboxylic acid group allows for some hydrogen bonding.[5]
Aqueous Base (e.g., NaHCO3, NaOH)Very solubleDeprotonation to the highly polar carboxylate salt dramatically increases aqueous solubility.[6]
Dichloromethane (DCM)SolubleA common solvent for mCPBA oxidations.[5]
Ethyl AcetateSolubleOften used in workups and chromatography.[5]
Diethyl EtherSoluble[9]
Heptane/HexanesSparingly solubleUseful for precipitation or as a non-polar component in chromatography.

References

  • Workup: mCPBA Oxidation . University of Rochester. [Link]

  • How to remove large excess of mCPBA? . Reddit. [Link]

  • 3-Chlorobenzoic acid - Solubility of Things . Solubility of Things. [Link]

  • How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent? . ResearchGate. [Link]

  • Removal of 3-chlorobenzoic acid from mCPBA reactions . Reddit. [Link]

  • 3-Chlorobenzoic acid - Wikipedia . Wikipedia. [Link]

  • 2-chlorobenzoic acid . chemister.ru. [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA) . UCLA. [Link]

  • How can I stop the over-oxidation of alcohol to ketone when mCPBA (m-chloroperoxybenzoic acid) is used as an oxidant? . ResearchGate. [Link]

  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) . Common Organic Chemistry. [Link]

  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant . ACS Publications. [Link]

  • Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O -Chlorobenzoic Acid Solutions in Various . SciSpace. [Link]

  • m-Chloroperbenzoic acid | C7H5ClO3 | CID 70297 . PubChem. [Link]

  • meta-Chloroperoxybenzoic acid - Wikipedia . Wikipedia. [Link]

  • Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes . ResearchGate. [Link]

  • 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis . Metadac. [Link]

  • I am having problems in removing m-cpba and its corresponding acid ? . ResearchGate. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant . Der Pharma Chemica. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents . ResearchGate. [Link]

  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives . PMC. [Link]

  • Liquid–liquid extraction - Wikipedia . Wikipedia. [Link]

  • Determination of rn-chloroperbenzoic acid (MCPBA) in the presence of hydrogen peroxide; response of the assay. Concentrations . ResearchGate. [Link]

  • Synthesis of m-chlorobenzoic acid . PrepChem.com. [Link]

Sources

Troubleshooting solubility issues of 4-(2-Methoxyethanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5829-SOL Topic: Troubleshooting Solubility of 4-(2-Methoxyethanesulfonyl)benzoic acid Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1]

Executive Summary: The Physicochemical Reality

You are likely encountering issues because 4-(2-Methoxyethanesulfonyl)benzoic acid is a "Janus-faced" molecule.[1][2] It possesses conflicting solubility drivers:

  • The Benzoic Acid Moiety: Provides pH-dependent solubility (insoluble in acid, soluble in base).[2]

  • The Sulfonyl Group (

    
    ):  A strong dipole that enhances solubility in polar aprotic solvents (DMSO, DMF) but can drive high crystallinity (lattice energy), making initial dissolution difficult.[2]
    
  • The Methoxyethyl Tail: A flexible ether chain that adds slight lipophilicity but also hydrogen-bond acceptance.

This guide addresses the three most common user reports: precipitation in biological media, difficulty creating high-concentration stocks, and purification failures.

Module 1: Solvent Compatibility Matrix

User Question: "I can't get this to dissolve in my standard mobile phase. What solvents actually work?"

Technical Insight: Do not treat this simply as a "benzoic acid derivative." The sulfone group significantly increases polarity compared to simple alkyl-benzoic acids.[1]

Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic DMSO Excellent Primary Stock Solvent. The sulfone dipole interacts strongly with DMSO.[1] Expect >50 mM solubility.[2]
Polar Aprotic DMFGoodGood alternative if DMSO interferes with downstream catalysis, but harder to remove.[2]
Protic Methanol/EthanolModerateSoluble, but often requires heating to break the crystal lattice.
Aqueous (Acidic) Water/0.1N HClPoor At pH < 4, the molecule is protonated (neutral) and will precipitate.[2]
Aqueous (Basic) 0.1N NaOH/PBSHigh Forms the carboxylate salt.[2] Highly soluble (>10 mg/mL typically).[2]
Non-Polar Hexane/TolueneInsolubleThe sulfone group is too polar to allow dissolution in lipophilic solvents.

Module 2: Biological Assay Troubleshooting (The "Crash Out")

User Question: "My compound precipitates when I dilute my DMSO stock into the cell culture media/assay buffer. Why?"

Root Cause Analysis: This is a classic "Cosolvent Shock" combined with a pH Clash .[2]

  • Kinetic Solubility Limit: You are likely exceeding the kinetic solubility of the neutral molecule.

  • pH Mismatch: DMSO stocks are non-buffered. If you dilute into a buffer at pH 7.4, you are relying on the buffer's capacity to deprotonate the carboxylic acid (pKa ~3.8–4.0).[2] If the local concentration is too high, the compound aggregates before it can ionize.

The Fix: The "Pre-Dissolution" Protocol Instead of dumping DMSO stock directly into the media, follow this stepwise solvation to ensure ionization:

  • Step 1: Prepare stock in 100% DMSO.

  • Step 2 (Critical): Perform an intermediate dilution into a slightly basic buffer (pH 8.0–8.5) rather than neutral media. This forces the carboxylic acid to ionize (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Step 3: Add this pre-ionized solution to your final assay plate. The ionized salt is thermodynamically stable in water.

Module 3: Purification & Workup (The pH Switch)

User Question: "I'm trying to extract the compound from water, but it won't go into the organic layer."OR "It oiled out during recrystallization."

The "pH-Switch" Workflow Because this molecule is an acid, its location (Organic vs. Aqueous phase) is entirely dictated by pH.[2] You can use this to your advantage for purification without chromatography.[2]

pH_Switch_Workflow Start Crude Mixture (Aq. + Org.) CheckPH Check Aqueous pH Start->CheckPH Basic pH > 8 (Basic) Compound is Ionic (Salt) CheckPH->Basic If Basic Acidic pH < 3 (Acidic) Compound is Neutral CheckPH->Acidic If Acidic Extract_Basic Wash with EtOAc/DCM (Removes non-acidic impurities) Basic->Extract_Basic Impurity Removal Acidic->Basic Add NaOH (Fix) Acidify Acidify Aq. Layer (Add 1N HCl to pH 2) Extract_Basic->Acidify Keep Aq. Layer Extract_Acidic Extract with EtOAc (Product moves to Organic Layer) Acidify->Extract_Acidic Precipitate Evaporate & Recrystallize Extract_Acidic->Precipitate

Figure 1: The pH-Switch Purification Logic.[1][2] By toggling pH, you can selectively move the compound between phases to remove impurities.

Addressing "Oiling Out": The 2-methoxyethyl chain adds flexibility, which lowers the melting point. If your product comes out as an oil (goo) instead of a solid:

  • Do not use rapid cooling.

  • Seed it: Scratch the glass or add a seed crystal.[2]

  • Solvent Choice: Switch from Ethanol/Water to Ethyl Acetate/Hexane .[2] The non-polar hexane forces the polar sulfone/acid to aggregate into an ordered lattice more effectively than water (which competes for H-bonds).[2]

Module 4: Standard Operating Protocol (SOP)

Thermodynamic Solubility Determination (Shake-Flask Method)

If you need to report exact solubility data (e.g., for a publication or IND filing), do not rely on visual estimation.[2] Use this validated protocol.

Materials:

  • Compound (Solid powder)[1][2]

  • Phosphate Buffer (pH 7.[2]4) and 0.1N HCl (pH 1.2)

  • Orbital Shaker[3]

  • HPLC or UV-Vis Spectrophotometer[1]

Protocol:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C (or 37°C) for 24 hours .

    • Note: Kinetic solubility (adding DMSO stock to water) gives false highs.[2] You must start from solid powder to measure thermodynamic stability [1].[2]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Warning: Do not use nylon filters; the benzoic acid moiety may bind non-specifically.

  • Quantification: Dilute the supernatant with mobile phase (e.g., 50:50 MeCN:Water) and analyze via HPLC.[2]

  • Check pH: Measure the pH of the supernatant after the experiment. If the compound is acidic, it may have lowered the buffer pH, altering the solubility result [2].

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.[2] Retrieved from [1][2]

  • BenchChem. Solubility of Benzoic Acid Derivatives in Organic Solvents. Retrieved from [1][2]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [2]

Sources

Technical Support Center: Purification of Polar Sulfonyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar sulfonyl benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique molecules. The dual nature of these compounds—possessing both a highly polar sulfonyl group and an acidic benzoic acid moiety—often complicates standard purification protocols. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, explaining the causality behind each procedural choice to ensure both success and scientific rigor.

Part 1: Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful first-line technique for purifying sulfonyl benzoic acids by exploiting the significant change in their water solubility upon salt formation.[1][2][3] However, the unique properties of these molecules can lead to common issues.

Question: I'm performing an acid-base extraction, but I'm getting a thick emulsion at the interface that won't separate. What's happening and how can I fix it?

Answer: Emulsion formation is a frequent problem when working with amphiphilic molecules like sulfonyl benzoic acid derivatives. The molecule itself can act as a surfactant, stabilizing the microscopic droplets of the organic and aqueous phases.

Causality & Solution:

  • High Concentration: A high concentration of your product at the interface is a primary cause. Try diluting the mixture with more of both the organic and aqueous solvents.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel increases the surface area between the two phases, promoting emulsion. Instead, use gentle, repeated inversions to allow for equilibrium to be reached without excessive energy input.[1]

  • Breaking the Emulsion: If an emulsion has already formed, you can try the following:

    • Time: Let the separatory funnel stand undisturbed for an extended period. Gravity can sometimes be sufficient to break the emulsion.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes it more polar, which can help to force the organic components out and break the emulsion.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break up the stabilized droplets.

Question: My sulfonyl benzoic acid derivative is not moving into the aqueous basic layer as expected. What did I do wrong?

Answer: This issue typically points to one of two factors: the choice of base or the pH of the aqueous layer.

Causality & Solution:

  • Insufficiently Basic Solution: While benzoic acid itself is readily deprotonated by weak bases like sodium bicarbonate, the electron-withdrawing nature of the sulfonyl group can increase its acidity (lower pKa). However, other substituents on the aromatic ring can modulate this. It's crucial to ensure the pH of the aqueous layer is at least 2 pH units above the pKa of your specific benzoic acid derivative to ensure complete deprotonation and transfer to the aqueous layer.[4] You can test the pH of the aqueous layer with litmus paper or a pH meter.[2]

  • Choice of Base: For most sulfonyl benzoic acids, a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is sufficient. Using a strong base like sodium hydroxide (NaOH) is also effective for extraction but can sometimes lead to hydrolysis of other functional groups if present in the molecule, especially esters.[1]

  • Solvent Effects: Ensure the organic solvent you are using is immiscible with water. Common choices include diethyl ether, ethyl acetate, or dichloromethane.[5]

Workflow for Optimizing Acid-Base Extraction:

G cluster_emulsion Emulsion Troubleshooting start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., sat. NaHCO3) start->add_base shake Gently Invert Funnel 10-15 times add_base->shake separate Allow Layers to Separate shake->separate check_emulsion Emulsion Formed? separate->check_emulsion add_brine Add Brine (sat. NaCl) check_emulsion->add_brine Yes aq_layer Collect Aqueous Layer check_emulsion->aq_layer No org_layer Organic Layer with Neutral/Basic Impurities check_emulsion->org_layer No wait Wait 30 min add_brine->wait filter_celite Filter through Celite wait->filter_celite filter_celite->separate Re-separate check_pH Is Aqueous Layer Basic? aq_layer->check_pH acidify Acidify with HCl to Precipitate Product check_pH->acidify Yes add_more_base Add More Base & Re-extract check_pH->add_more_base No filter_product Filter Pure Product acidify->filter_product add_more_base->shake G start Crude Sulfonyl Benzoic Acid Derivative check_impurities Are impurities significantly less polar? start->check_impurities rp_hplc Use Reverse-Phase HPLC (C18 column) check_impurities->rp_hplc Yes check_charge Are impurities neutral or cationic? check_impurities->check_charge No rp_hplc_details Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid rp_hplc->rp_hplc_details iex Use Anion-Exchange Chromatography (IEX) check_charge->iex Yes anp_hilic Consider ANP or HILIC Chromatography check_charge->anp_hilic No (Polar, anionic impurities) iex_details Elute with salt gradient or pH change iex->iex_details anp_hilic_details Mobile Phase: High Organic + small % Aqueous anp_hilic->anp_hilic_details

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Sulfone and Carboxylic Acid Groups Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy remains a cornerstone analytical technique in research and pharmaceutical development for its rapid, non-destructive, and highly specific identification of functional groups. For professionals engaged in synthesizing or characterizing novel chemical entities, the ability to unambiguously distinguish between key functional groups is paramount. This guide provides an in-depth comparison of the characteristic IR spectral features of sulfones (R-SO₂-R') and carboxylic acids (R-COOH), two groups prevalent in pharmacologically active molecules. We will move beyond simple peak tables to discuss the mechanistic origins of these absorptions and provide a field-proven protocol for acquiring high-quality data.

Section 1: The Spectroscopic Signature of the Sulfone Group (R-SO₂-R')

The sulfone group is characterized by a central sulfur atom double-bonded to two oxygen atoms. The high electronegativity difference between sulfur and oxygen results in highly polar S=O bonds. This polarity is the primary reason sulfones produce very strong, sharp absorption bands in the IR spectrum.

The key to identifying a sulfone is the presence of two distinct stretching vibrations associated with the SO₂ unit. These arise from the coupled vibrations of the two S=O bonds, which can stretch either in-phase (symmetrically) or out-of-phase (asymmetrically).[1]

  • Asymmetric S=O Stretch (ν_as(SO₂)): This is the higher frequency, more energy-intensive vibration where one S=O bond contracts while the other extends. It typically appears as a strong, sharp band in the 1350–1300 cm⁻¹ region.[2][3]

  • Symmetric S=O Stretch (ν_s(SO₂)): This is the lower frequency vibration where both S=O bonds stretch and contract in unison. It appears as another strong, sharp band in the 1180–1140 cm⁻¹ region.[2][3]

The presence of these two strong, well-defined peaks is a highly reliable indicator of a sulfone group. The precise position of these bands can be influenced by the electronic nature of the attached R groups; electron-withdrawing groups can slightly increase the absorption frequency.

Section 2: The Unmistakable Profile of the Carboxylic Acid Group (R-COOH)

The carboxylic acid functional group possesses one of the most recognizable and distinctive signatures in IR spectroscopy, primarily due to its strong tendency to form intermolecular hydrogen-bonded dimers in condensed phases (solids and pure liquids).[4][5] This dimerization profoundly affects its two main vibrational modes.

  • O-H Stretch (ν(O-H)): In a hydrogen-bonded dimer, the O-H stretching vibration is not a single, sharp event. Instead, it is a complex, coupled system that gives rise to an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[4][5][6] This band is often so wide that it overlaps with the sharper C-H stretching absorptions (~3000-2850 cm⁻¹), which may appear as small peaks superimposed on the broad O-H envelope.[4][7] This feature is the single most characteristic band for a carboxylic acid.

  • Carbonyl C=O Stretch (ν(C=O)): The carbonyl stretch in a carboxylic acid dimer appears as a very strong, sharp absorption in the 1725–1680 cm⁻¹ range.[8][9] Its position is lowered from that of a free (monomeric) carboxylic acid (~1760 cm⁻¹) due to the hydrogen bonding, which weakens the C=O double bond character.[6] Conjugation with an aromatic ring or a C=C double bond can further lower this frequency.[6][8]

  • C-O Stretch (ν(C-O)): A medium intensity band corresponding to the C-O single bond stretch is also present, typically found between 1320–1210 cm⁻¹ .[4]

Section 3: Head-to-Head Spectral Comparison

The fundamental differences in the IR spectra of sulfones and carboxylic acids are summarized below, providing a clear guide for differentiation.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity & AppearanceCausality & Key Notes
Sulfone Asymmetric S=O Stretch1350–1300Strong, SharpOut-of-phase stretching of the two S=O bonds.[1]
Symmetric S=O Stretch1180–1140Strong, SharpIn-phase stretching of the two S=O bonds.[1]
Carboxylic Acid O-H Stretch3300–2500Strong, Very BroadCaused by extensive intermolecular hydrogen bonding in dimers.[4][5] This is the most diagnostic band.
C=O Stretch1725–1680Strong, SharpPosition is for the hydrogen-bonded dimer.[6][8] Monomers absorb at higher frequency (~1760 cm⁻¹).[6]
C-O Stretch1320–1210MediumCoupled with O-H in-plane bending.

Section 4: Visualizing the Vibrational Modes

The diagrams below illustrate the key molecular structures and the vibrational motions responsible for their characteristic IR absorptions.

G cluster_sulfone Sulfone Vibrational Modes cluster_asymmetric Asymmetric Stretch (1350-1300 cm⁻¹) cluster_symmetric Symmetric Stretch (1180-1140 cm⁻¹) S S O1 O S->O1 O2 O S->O2 R1 R' S->R1 R2 R S->R2 S_asym->O1_asym elongates S_asym->O2_asym contracts S_sym->O1_sym elongates S_sym->O2_sym elongates

Caption: Key stretching modes of a sulfone group.

G cluster_dimer Carboxylic Acid Dimer & Key Bands R1 R C1 C R1->C1 O1_carbonyl O C1->O1_carbonyl C=O Stretch (1725-1680 cm⁻¹) O1_hydroxyl O C1->O1_hydroxyl H1 H O1_hydroxyl->H1 O-H Stretch (3300-2500 cm⁻¹) O2_carbonyl O H1->O2_carbonyl H-Bond R2 R C2 C R2->C2 C2->O2_carbonyl O2_hydroxyl O C2->O2_hydroxyl H2 H O2_hydroxyl->H2 H2->O1_carbonyl H-Bond

Caption: Hydrogen-bonded dimer of a carboxylic acid.

Section 5: Field-Proven Protocol for Solid Sample Analysis via KBr Pellet Method

To obtain a high-quality, interpretable IR spectrum of a solid sample, proper preparation is critical. The Potassium Bromide (KBr) pellet method is a standard and reliable technique.[10]

Required Materials:

  • Agate mortar and pestle[11]

  • Spectroscopic grade, dry Potassium Bromide (KBr) powder[10]

  • Sample (~1-2 mg)

  • Pellet press die set[11]

  • Hydraulic press capable of 8-10 tons of force[12]

  • FTIR Spectrometer

Step-by-Step Methodology:

  • Sample Grinding: Place 1-2 mg of the solid sample into a clean, dry agate mortar.[13] Grind the sample gently but thoroughly for 1-2 minutes until it becomes a fine, homogenous powder.

    • Expert's Rationale: This step is crucial to reduce the particle size of the sample to less than the wavelength of the IR radiation.[14] Large crystals will scatter the IR beam, leading to a sloping baseline and poor-quality, noisy spectra.[14]

  • Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar.[13] Gently mix the KBr with the ground sample using the pestle for another minute until the sample is uniformly dispersed within the KBr matrix.

    • Expert's Rationale: KBr is used because it is transparent to infrared radiation and, under pressure, will flow to form a clear, glass-like pellet.[12] The KBr must be scrupulously dry, as any absorbed water will show a broad O-H absorption band around 3400 cm⁻¹, potentially obscuring important sample features.[13]

  • Loading the Die: Transfer the KBr/sample mixture into the sleeve of the pellet press die. Distribute the powder evenly across the bottom anvil surface.

    • Expert's Rationale: An even distribution of the powder is necessary to create a pellet of uniform thickness, which prevents cracking and ensures consistent IR beam transmission.

  • Pressing the Pellet: Assemble the die and place it into the hydraulic press. Apply pressure gradually, reaching a final pressure of 8-10 metric tons.[12] Hold this pressure for 1-2 minutes.

    • Expert's Rationale: The high pressure causes the KBr to "cold-flow" and fuse into a solid, transparent disc, trapping the sample particles within its matrix.[12] Holding the pressure allows any trapped air to be expelled, which improves the transparency of the final pellet.

  • Acquiring the Spectrum: Carefully remove the die from the press and extract the finished pellet, which should be thin and transparent. Place the pellet into the spectrometer's sample holder. First, run a background scan with an empty sample compartment or a pure KBr pellet. Then, run the sample scan.

    • Expert's Rationale: The background scan measures the spectrum of the atmospheric components (H₂O, CO₂) and the instrument itself. The spectrometer software automatically subtracts this background from the sample scan, yielding a clean spectrum of only the analyte.

Conclusion

The differentiation between sulfone and carboxylic acid functional groups by IR spectroscopy is straightforward and definitive when the key spectral landmarks are understood. The sulfone group is reliably identified by its pair of strong, sharp S=O stretching bands in the mid-frequency region. In stark contrast, the carboxylic acid is characterized by an exceptionally broad O-H stretching band at high frequencies and a strong C=O stretching band. By coupling this spectral knowledge with robust sample preparation techniques, researchers can confidently elucidate molecular structures and advance their scientific objectives.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopic Features of Carboxylic Acids. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • D'Acapito, F., et al. (2021).
  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The vibrational spectra of sulfones. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Major IR absorption bands (cm −1 ) of sulfonyl hydrazones and their nickel(II) complexes. Retrieved from [Link]

  • Khan Academy. (2014, July 8). Symmetric and asymmetric stretching. Retrieved from [Link]

  • Rao, C. N. R. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. Retrieved from [Link]

  • Takei, K., et al. (2008). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations. PubMed. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • YouTube. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. Retrieved from [Link]

  • Scribd. (n.d.). Factor Affecting IR Absorption. Retrieved from [Link]

  • YouTube. (2017, September 13). Factors that influence IR absorption spectra. Retrieved from [Link]

Sources

Comparative Guide: Methylsulfonyl vs. Methoxyethanesulfonyl Moieties in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the substitution of a Methylsulfonyl (


, Ms) group with a 2-Methoxyethanesulfonyl  (

, Mes) group is a strategic maneuver used to modulate physicochemical properties without altering the core pharmacophore significantly.

While the Methylsulfonyl group is a standard, metabolically stable hydrogen-bond acceptor often used to anchor ligands in protein pockets (e.g., Coxibs, Sulfonylureas), it frequently suffers from high lattice energy, leading to poor aqueous solubility ("Brick Dust" effect).

The Methoxyethanesulfonyl analog serves as a "pegylated" bioisostere. It extends the ligand into the solvent front, disrupting crystal packing and improving solubility, but introduces potential metabolic soft spots. This guide objectively compares these two moieties to assist researchers in structure-activity relationship (SAR) decision-making.

Physicochemical & Biological Profile Comparison

The following table synthesizes data derived from standard medicinal chemistry principles and specific kinase inhibitor SAR studies (e.g., JAK, MLKL inhibitors).

FeatureMethylsulfonyl (

)
Methoxyethanesulfonyl (

)
Impact on Drug Design
Electronic Effect Strong EWG (

)
Strong EWG (similar

, slightly attenuated by alkyl chain)
Both activate adjacent aromatic rings for nucleophilic attack or

-stacking.
H-Bonding 2 Acceptors (Sulfonyl oxygens)3 Acceptors (Sulfonyl + Ether oxygen)Mes analog offers an additional interaction point for solvent or specific residues (e.g., Lys, Arg).
Lipophilicity (cLogP) Low (Polar)Moderate (Higher than Ms due to ethyl chain)Mes increases lipophilicity slightly but the ether oxygen compensates by lowering LogD.
Solubility Low to Moderate (High MP / Lattice Energy)High (Disrupts crystal packing)Primary reason for switch. Mes lowers melting point, enhancing dissolution rate.
Metabolic Stability High (Refractory to CYPs)Moderate (Risk of O-dealkylation)Mes introduces liability for CYP-mediated

-demethylation.
Ligand Efficiency (LE) High (Small fragment)Lower (Adds MW without guaranteed potency gain)Use Mes only if solubility is the bottleneck or if the tail contacts a specific residue.

Mechanistic Analysis

Binding Mode and Solvation

The methylsulfonyl group is rigid and compact. It typically binds deep within a hydrophobic pocket, anchoring the molecule via hydrogen bonds to backbone amides.

In contrast, the methoxyethanesulfonyl group is designed to point towards the solvent-exposed region of the binding pocket.

  • Mechanism: The flexible ethyl linker allows the ether oxygen to interact with bulk water or flexible polar residues at the protein surface.

  • Thermodynamics: This reduces the desolvation penalty upon binding, as the hydrophilic tail remains partially solvated.

Metabolic Liabilities

A critical distinction is the metabolic fate. The methylsulfonyl group is generally excreted unchanged. The methoxyethanesulfonyl group is susceptible to Phase I metabolism:

  • 
    -Dealkylation:  CYP450 enzymes can attack the terminal methyl group, leading to the formation of a primary alcohol (
    
    
    
    ), which may undergo further oxidation to a carboxylic acid or glucuronidation.
  • 
    -Hydroxylation:  Oxidation at the methylene carbons is possible but less common than dealkylation.
    

Experimental Protocols

To validate the choice between these analogs, the following self-validating protocols should be executed.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Quantify the solubility advantage of the Mes analog over the Ms parent.

  • Preparation: Weigh 5 mg of solid compound (Ms and Mes analogs) into separate 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS).

  • Equilibration:

    • Seal vials and place in a shaker incubator at 25°C for 24 hours (agitation speed: 200 rpm).

    • Self-Validation Step: Ensure undissolved solid remains visible. If clear, add more solid to ensure saturation.

  • Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification:

    • Dilute filtrate 1:100 in mobile phase (Acetonitrile/Water).

    • Analyze via HPLC-UV (254 nm) against a standard curve of the compound in DMSO.

  • Calculation:

    
    
    
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess the metabolic risk of the methoxyethyl tail.

  • Reaction Mix: Prepare a master mix containing:

    • Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

    • Test Compound (1 µM final concentration, <0.1% DMSO).

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 minutes.

    • Quench 50 µL aliquots into 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 mins). Analyze supernatant via LC-MS/MS.

  • Data Processing:

    • Plot

      
       vs. Time.
      
    • Calculate

      
      .
      
    • Calculate Intrinsic Clearance:

      
      .
      
    • Threshold: If

      
      , the ether tail is a metabolic liability.
      

Visualizations

Diagram 1: Structural & Functional Comparison

This diagram illustrates the steric and electronic differences between the two groups.

G cluster_0 Methylsulfonyl (Ms) cluster_1 Methoxyethanesulfonyl (Mes) Ms_Struct Structure: -SO2-CH3 Ms_Prop Properties: - Rigid - High Crystal Packing - Metabolically Inert Ms_Struct->Ms_Prop Decision Design Choice Ms_Prop->Decision Choose for Potency/Stability Mes_Struct Structure: -SO2-CH2-CH2-O-CH3 Mes_Prop Properties: - Flexible Tail - Disrupts Packing (High Sol) - Solvent Interaction Mes_Struct->Mes_Prop Mes_Prop->Decision Choose for Solubility/PK

Caption: Comparative analysis of structural properties driving the selection between Ms and Mes analogs.

Diagram 2: Metabolic Fate of Methoxyethanesulfonyl

This diagram details the specific metabolic risks associated with the Mes group.

Metabolism Parent Parent Drug R-SO2-CH2-CH2-O-CH3 CYP CYP450 (Oxidative Dealkylation) Parent->CYP Intermediate Hemiacetal Intermediate [R-SO2-CH2-CH2-O-CH2-OH] CYP->Intermediate Alcohol Alcohol Metabolite R-SO2-CH2-CH2-OH Intermediate->Alcohol Spontaneous Collapse Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde Acid Carboxylic Acid R-SO2-CH2-COOH Alcohol->Acid ADH/ALDH Oxidation Gluc O-Glucuronide Excretion Alcohol->Gluc UGT Conjugation

Caption: Metabolic pathway of the methoxyethyl group showing the risk of O-dealkylation and subsequent oxidation.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kalgutkar, A. S., et al. (2005). "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism, 6(3), 161-225. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Chung, F. L., et al. (1984). "2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates.[1] Antineoplastic activity in vivo."[1] Journal of Medicinal Chemistry, 27(5), 664-70.[1] Link

  • Vertex Pharmaceuticals. (2023). "MLKL Inhibitors." US Patent 11,666,577.[2] (Demonstrates use of 2-methoxyethylsulfonyl in active drug candidates). Link

Sources

Technical Comparison Guide: X-ray Crystallographic Profiling of Sulfonyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of carbonic anhydrase inhibitors and COX-2 selective agents, sulfonyl benzoic acids represent a critical scaffold. However, the "performance" of this scaffold is defined not just by its chemical connectivity, but by its solid-state supramolecular behavior .

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) profile of sulfonyl benzoic acids against alternative structural elucidation methods (DFT and Powder XRD). We demonstrate that SC-XRD is the only technique capable of unambiguously resolving the competitive hydrogen-bonding hierarchy between the carboxyl (


) and sulfonamide (

) moieties—a factor that directly correlates with drug solubility and bioavailability.

Comparative Analysis: SC-XRD vs. Alternatives

The "product" evaluated here is the high-resolution structural dataset obtained via SC-XRD. We compare its utility against Density Functional Theory (DFT) predictions and Powder X-Ray Diffraction (PXRD).

Structural Resolution & Causality
  • The Conflict: Sulfonyl benzoic acids possess two strong hydrogen-bond donors/acceptors. The carboxylic acid prefers the centrosymmetric

    
     homosynthon, while the sulfonamide group competes for 
    
    
    
    catemers or
    
    
    heterosynthons.
  • SC-XRD Advantage: SC-XRD provides the absolute atomic coordinates, revealing that in 4-sulfamoylbenzoic acid, the sulfonamide group often adopts a twisted gauche conformation to facilitate a 3D hydrogen-bonding network, a feature often missed by gas-phase DFT optimization.

Quantitative Performance Matrix
FeatureSingle Crystal XRD (Gold Standard) DFT (B3LYP/6-311+G(d)) Powder XRD (PXRD)
Bond Precision

Å (Direct Measurement)

Å (Model Dependent)
N/A (Phase ID only)
Torsion Angles Captures packing forces (Solid State)Gas-phase minimum (often irrelevant)N/A
H-Bond Detection Direct mapping of donor/acceptorEnergy-based predictionInferential only
Polymorph ID Absolute structural solutionN/AFingerprint matching

Experimental Data: 4-Sulfamoylbenzoic Acid Case Study

The following data illustrates the deviation between theoretical models and actual crystallographic results, emphasizing the necessity of SC-XRD for accurate pharmacophore modeling.

Bond Geometry Comparison

Note: DFT calculations often overestimate bond lengths due to the lack of crystal packing compression.

ParameterExperimental (SC-XRD) [1]Theoretical (DFT) [2]Deviation (

)
Significance
S=O Bond 1.432(2) Å1.455 Å+0.023 ÅAffects H-bond acceptor potential
S-N Bond 1.605(3) Å1.630 Å+0.025 ÅCritical for sulfonamide pKa
C-S Bond 1.765(3) Å1.780 Å+0.015 ÅDefines scaffold rigidity
O-S-O Angle 119.5(1)°120.8°+1.3°Tetrahedral distortion indicator
Supramolecular Interaction Map

The crystal packing is stabilized by a specific hierarchy of interactions, quantified below.

Interaction TypeGeometry (D...A)Symmetry CodeMotif
O-H...O (Acid) 2.645(3) Å


Dimer
N-H...O (Sulf) 2.920(4) Å


Catemer
C-H...O (Weak) 3.350(5) Å

Packing Stabilizer

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), we utilize a self-validating workflow. If the R-factor (


) exceeds 5% or the Goodness of Fit (GoF) deviates significantly from 1.0, the model is rejected and the crystallization parameters are adjusted.
Crystal Growth: The "Slow-Shift" Method

Objective: Grow single crystals of polar sulfonyl benzoic acids suitable for XRD. Challenge: High polarity leads to rapid precipitation rather than nucleation.

  • Dissolution: Dissolve 50 mg of the sulfonyl benzoic acid derivative in 4 mL of warm Methanol (MeOH).

  • Buffering (Critical): Add 0.5 mL of water. If the solution turns cloudy, add MeOH dropwise until clear.

  • The Shift: Place the vial inside a larger beaker containing 20 mL of Ethanol (EtOH). Seal the outer beaker (vapor diffusion).

    • Mechanism:[1][2][3][4] MeOH diffuses into the EtOH, slowly lowering the solubility of the solute without thermal shock.

  • Harvest: After 72 hours, check for block-like colorless crystals.

  • Validation: Check extinction under a polarizing microscope. Sharp extinction = single crystal.

Structure Solution Workflow

The following diagram outlines the logical flow from data collection to structural validation.

XRD_Workflow Sample Crystal Sample Collect Data Collection (Mo Kα, 100K) Sample->Collect Solve Structure Solution (SHELXT / Direct Methods) Collect->Solve Refine Refinement (SHELXL / Least Squares) Solve->Refine Check Validation Check (CheckCIF) Refine->Check Check->Refine R1 > 0.05 or Alerts Output Final CIF (Publishable Data) Check->Output Pass

Figure 1: Self-Correcting X-Ray Diffraction Workflow. The loop between Validation and Refinement ensures data integrity.

Mechanistic Insight: The Synthon Competition

Understanding the competition between functional groups is vital for co-crystal design in drug formulation. The diagram below illustrates the decision tree the molecules "navigate" during crystallization.

Synthon_Competition Start Sulfonyl Benzoic Acid (Monomer in Solution) Decision Primary Interaction Competition Start->Decision PathA Homosynthon A: COOH...COOH Dimer (R2^2(8)) Decision->PathA Preferred (Stronger ΔE) PathB Homosynthon B: SO2NH...SO2NH Dimer (R2^2(8)) Decision->PathB Steric Hindrance PathC Heterosynthon: COOH...SO2NH Chain (Catemer) Decision->PathC Solvent Effect Outcome1 Stable Crystal Form (High Melting Point) PathA->Outcome1 Outcome2 Metastable Polymorph (High Solubility) PathB->Outcome2 PathC->Outcome2

Figure 2: Supramolecular Synthon Hierarchy. The carboxylic acid dimer (Path A) is thermodynamically preferred, but solvent choice can force Path C, altering bioavailability.

References

  • Goud, N. R., et al. (2011).[5] "Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides." Acta Crystallographica Section B.

  • Siddiqui, W., et al. (2021).[6] "A comparative representation of DFT and single crystal X-ray diffraction (XRD) based structural parameters." ResearchGate.[7]

  • Perlovich, G. L., et al. (2017). "The crystal structure of Benzoic Acid: A redetermination with X-rays." Journal of Thermal Analysis and Calorimetry.

  • BenchChem Application Notes. (2025). "N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors."

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-(2-Methoxyethanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical safety and logistical protocols for the disposal of 4-(2-Methoxyethanesulfonyl)benzoic acid .[1] As a functionalized benzoic acid derivative containing a sulfone moiety and an ether linkage, this compound requires specific handling to prevent environmental contamination and ensure operator safety.

Immediate Action Required:

  • Do Not dispose of down laboratory drains.

  • Do Not mix with strong oxidizing agents or strong bases during accumulation.[2]

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to manage SOₓ emissions).

Chemical Profile & Hazard Characterization

To ensure scientific integrity in our disposal process, we must first understand the molecule's functional reactivity. Disposal is not merely "throwing away"; it is the safe termination of chemical reactivity.

Structural Analysis
  • Core: Benzoic Acid (Ar-COOH)

    
    Source of Acidity / pH sensitivity. 
    
  • Linker: Sulfonyl group (-SO₂-)

    
    Source of Sulfur Oxides (SOₓ) upon combustion. 
    
  • Tail: Methoxyethyl ether (-CH₂CH₂OCH₃)

    
    Organic combustible load. 
    
Hazard Identification (GHS Classification)

Based on structure-activity relationships (SAR) of analogous sulfonyl benzoic acids:

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Cat 2 H315: Causes skin irritation.[3][4]
Serious Eye Damage Cat 1/2A H318/H319: Causes serious eye damage/irritation.[4][5][6]

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[4][7] |

Pre-Disposal Assessment: The Self-Validating System

Before initiating disposal, run this 3-point check. This is a self-validating system ; if you cannot answer "Yes" to all, do not proceed.

  • Segregation Verification: Is the waste container free of incompatible streams (specifically strong oxidizers like perchlorates or permanganates)?

    • Why: Sulfones are stable, but the ether tail can be oxidized. Mixing with oxidizers in a waste drum can lead to delayed exothermic events.

  • State Identification: Have you clearly identified if the waste is a Solid precipitate or a Solution (Mother Liquor) ?

    • Why: Solids require different incineration feed mechanisms than liquids.

  • Label Integrity: Does the label explicitly state "Contains Sulfur - Requires Scrubbing"?

    • Why: Incinerators must adjust scrubbers to neutralize acidic SO₂ gas generated from the sulfone group.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Precipitate)

Applicability: Expired shelf-stock, reaction precipitates, or contaminated weighing paper.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a dust mask (N95) or work in a fume hood if the powder is fine.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Transfer solid material into the HDPE jar.

    • Critical Step: Wipe the threads of the jar with a dry tissue before closing to ensure a tight seal.

  • Labeling: Mark as "Hazardous Waste - Solid Organic Acid (Sulfur Bearing)."

  • Final Disposition: Transfer to the facility's hazardous waste accumulation area for pickup by a licensed chemical waste contractor (e.g., Veolia, Clean Harbors).

    • Destruction Method:Rotary Kiln Incineration.

Protocol B: Solution Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates containing the compound dissolved in solvents (e.g., Methanol, Ethyl Acetate, DCM).

  • pH Check (Aqueous Streams Only):

    • If the waste is aqueous, check pH.

    • Action: If pH < 4, slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8 to prevent corrosion of waste drums. Caution: CO₂ evolution will occur.

  • Solvent Compatibility:

    • Ensure the carrier solvent is compatible with the "Organic Solvents" waste stream.

    • Halogenated vs. Non-Halogenated: If dissolved in Dichloromethane (DCM), segregate into Halogenated Waste . If in Methanol/Ethyl Acetate, segregate into Non-Halogenated Waste .

  • Accumulation:

    • Pour into the appropriate solvent waste carboy.

    • Record Keeping: Log the approximate mass of 4-(2-Methoxyethanesulfonyl)benzoic acid added to the carboy. This is vital for the disposal vendor to calculate sulfur content.

Visualizing the Decision Logic

The following diagram illustrates the decision-making workflow for segregating this chemical waste.

DisposalWorkflow Start Waste: 4-(2-Methoxyethanesulfonyl)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Dissolved BinSolid Bin: Solid Organic Waste (Tag: Sulfur Bearing) Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Combustible Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water Based BinHalo Bin: Halogenated Waste Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Waste NonHalogenated->BinNonHalo pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize pH < 5 or > 9 BinAq Bin: Aqueous Waste (Trace Organics) pHCheck->BinAq pH 6-8 Neutralize->BinAq

Figure 1: Decision tree for the segregation of sulfonyl benzoic acid derivatives. Ensure strict separation of halogenated and non-halogenated solvents.

Emergency Contingencies

In the event of a spill during the disposal process:

  • Solid Spill:

    • Avoid dust generation.[1][2][3][4][7] Do not dry sweep.

    • Cover with a damp paper towel or absorbent pad.

    • Scoop up material and place in a waste container.

    • Clean area with soap and water; the carboxylate salt is water-soluble.

  • Exposure (Skin/Eye):

    • Eyes: Rinse immediately with water for 15 minutes.[4][7] The acidic nature can cause corneal damage.

    • Skin: Wash with soap and water.[4][7] Remove contaminated clothing to prevent prolonged contact with the ether/sulfone residue.

Regulatory Compliance & Justification

This protocol aligns with the following regulatory frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act): This compound is classified as a chemical waste. While it may not have a specific "U" or "P" list code, it falls under Characteristic Waste if ignitable (in solvent) or toxic (based on toxicity characteristic leaching procedure, TCLP, if applicable).

  • EU Waste Framework Directive: Classified generally under Waste Code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

  • Incineration Standards: The presence of the sulfonyl group (-SO₂-) mandates that the waste be treated in a facility capable of scrubbing acid gases to comply with Clean Air Act emission standards.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-(Methylsulfonyl)benzoic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.